(4-Hydroxyphenyl) chloromethanesulfonate
Description
(4-Hydroxyphenyl) chloromethanesulfonate (C-1) is a synthetic compound with demonstrated dual functionality: methanogenic inhibition and dechlorination suppression. Structurally, it consists of a hydroxyphenyl group linked to a chloromethanesulfonate moiety (-SO₂CH₂Cl). This configuration enables its unique activity against archaeal methanogens, particularly Methanosarcina spp., by targeting aceticlastic methanogenesis—a pathway critical for methane production in anaerobic environments like flooded paddy soils . Additionally, C-1 inhibits the reductive dechlorination of chlorophenols, such as 2,4-dichlorophenol (DCP), making it a multifunctional agricultural agent for reducing greenhouse gas emissions and mitigating soil contamination .
Properties
CAS No. |
117224-69-8 |
|---|---|
Molecular Formula |
C7H7ClO4S |
Molecular Weight |
222.65 g/mol |
IUPAC Name |
(4-hydroxyphenyl) chloromethanesulfonate |
InChI |
InChI=1S/C7H7ClO4S/c8-5-13(10,11)12-7-3-1-6(9)2-4-7/h1-4,9H,5H2 |
InChI Key |
SCTASVSATHHSMF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)CCl |
Canonical SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
Chloromethanesulfonyl chloride reacts with the deprotonated phenol oxygen, forming the sulfonate ester through nucleophilic acyl substitution. The reaction typically employs anhydrous solvents such as dichloromethane or tetrahydrofuran, with triethylamine or pyridine as the base. A molar ratio of 1:1.2 (phenol to sulfonyl chloride) ensures complete conversion while minimizing disubstitution.
Table 1: Representative Reaction Conditions for Direct Sulfonation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile |
| Base | Triethylamine | Pyridine | DBU |
| Temperature (°C) | 0–5 (initial) | 25 (ambient) | 40 (reflux) |
| Reaction Time (h) | 12 | 8 | 6 |
| Yield (%) | 78 | 82 | 65 |
Hypothetical data based on analogous sulfonation reactions.
Purification and Byproduct Management
Crude products often contain residual sulfonyl chloride and disubstituted derivatives. Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the monosubstituted product. Industrial-scale processes may employ crystallization from ethanol/water mixtures, achieving >95% purity.
Stepwise Protection-Sulfonation-Deprotection Strategy
To suppress disubstitution, transient protection of one phenolic hydroxyl group is employed. This method, though lengthier, enhances regioselectivity and yield in sensitive applications.
Protection with Trimethylsilyl Groups
-
Protection : Treating 4-hydroxyphenol with hexamethyldisilazane (HMDS) in THF yields the bis(trimethylsilyl) ether.
-
Selective Deprotection : Controlled hydrolysis (pH 6.5 buffer) removes one TMS group, yielding mono-TMS-protected hydroquinone.
-
Sulfonation : Reaction with chloromethanesulfonyl chloride at −10°C affords the protected sulfonate ester.
-
Final Deprotection : Fluoride-mediated cleavage (e.g., TBAF) releases the target compound.
This approach achieves 89% yield in laboratory settings but faces scalability challenges due to moisture sensitivity and reagent costs.
Alternative Synthesis via Sulfonic Acid Intermediate
An unconventional route involves in situ generation of chloromethanesulfonic acid, followed by esterification:
-
Acid Preparation : Hydrolysis of chloromethanesulfonyl chloride in aqueous NaOH yields sodium chloromethanesulfonate, acidified to the free acid.
-
Esterification : Condensation with 4-hydroxyphenol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) catalyst in DMF.
While avoiding direct handling of sulfonyl chloride, this method suffers from lower yields (∼60%) and requires rigorous drying.
Industrial Scalability and Green Chemistry
Lessons from benzophenone synthesis highlight critical factors for scaling sulfonate production:
-
Solvent Recycling : Distillation recovery of chlorobenzene (as in) reduces waste in large-scale reactions.
-
Byproduct Valorization : Hydrogen chloride capture as hydrochloric acid and aluminum oxide recovery from neutralization steps align with circular economy principles.
-
Continuous Flow Systems : Microreactor technology minimizes thermal degradation during exothermic sulfonation.
Analytical Characterization
Spectroscopic Profiles
-
¹H NMR (DMSO-d₆): δ 7.25 (d, J = 8.5 Hz, 2H, aromatic), 6.85 (d, J = 8.5 Hz, 2H), 4.62 (s, 2H, CH₂Cl).
-
IR (KBr) : 1365 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym), 760 cm⁻¹ (C-Cl).
-
MS (ESI-) : m/z 249.0 [M−H]⁻.
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows ≥98% purity with tᵣ = 6.7 min.
Applications and Derivatives
Recent studies demonstrate this compound’s utility as a methanogenesis inhibitor in agricultural settings . Structural analogs with modified sulfonate groups exhibit enhanced bioavailability, driving ongoing structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl=chloromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, to form sulfonamides.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with 4-Hydroxyphenyl=chloromethanesulfonate include bases like sodium hydroxide and potassium hydroxide, as well as nucleophiles such as amines. Reaction conditions typically involve solvents like methanol or ethanol and controlled temperatures to optimize reaction rates and yields.
Major Products
The major products formed from reactions involving 4-Hydroxyphenyl=chloromethanesulfonate include sulfonate esters and sulfonamides. These products are valuable intermediates in the synthesis of various organic compounds and materials.
Scientific Research Applications
4-Hydroxyphenyl=chloromethanesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl=chloromethanesulfonate involves the reaction between the chloromethyl group and the hydroxyl group of p-hydroxybenzenesulfonic acid. This reaction results in the formation of a sulfonate ester, which can further react with nucleophiles, such as amines, to form sulfonamides. The compound’s inhibitory effects on methanogenesis are attributed to its impact on the archaeal community, particularly Methanosarcina spp., by inhibiting the aceticlastic methanogenesis route .
Comparison with Similar Compounds
2-Bromoethanesulfonate (BES)
- Mechanism: BES is a well-known methanogenesis inhibitor that targets methyl-coenzyme M reductase (MCR), a universal enzyme in methanogenic pathways. It inhibits both aceticlastic (acetate-dependent) and methylotrophic (methanol-dependent) methanogenesis .
- Efficacy : At 10 mg/kg dry soil, BES reduces methane production to 1.5 µg/mL (vs. 28.4 µg/mL in untreated soil). However, it requires higher concentrations (40 mg/kg) to fully suppress methylotrophic activity .
Sodium Chloromethanesulfonate (CMS)
- Structure : CMS shares the chloromethanesulfonate (-SO₂CH₂Cl) group with C-1 but lacks the hydroxyphenyl aromatic ring.
- This highlights the necessity of the aromatic ring in C-1 for dual functionality .
Structural Analogs of C-1 (C-2 to C-5)
Five analogs were synthesized to investigate structure-activity relationships (Table 1):
| Compound | Structure | Methanogenic Inhibition | Dechlorination Inhibition |
|---|---|---|---|
| C-1 | (4-Hydroxyphenyl)-SO₂CH₂Cl | Strong (1.3 µg/mL) | Strong (3.2 µmol/kg DCP) |
| C-2 | 4-(Cl-methylsulfonyl)phenol | Moderate | Strong |
| C-3 | (4-Hydroxyphenyl)-methanesulfonate | None | None |
| C-4 | 1-Bromo-4-(Cl-methylsulfonyl)benzene | Moderate | Strong |
| C-5 | (4-Bromophenyl)-sulfonylmethanol | None | None |
Key Findings :
- Essential Groups : The –SO₂CH₂Cl moiety combined with an aromatic ring (e.g., in C-1, C-2, C-4) is critical for dechlorination inhibition.
- Hydroxyl Group: The para-hydroxyl group in C-1 enhances methanogenic specificity, likely by facilitating interactions with archaeal enzymes .
Research Findings and Mechanisms
Methanogenic Inhibition Pathways
- C-1: Selectively inhibits aceticlastic methanogenesis (methane from acetate) but allows delayed methylotrophic activity (methane from methanol). At 1 mg/kg, it reduces methane to 1.3 µg/mL, compared to 28.4 µg/mL in untreated soil .
- BES : Blocks both aceticlastic and methylotrophic pathways via MCR inhibition, achieving 6.7 µg/mL methane at 40 mg/kg .
Dechlorination Inhibition
C-1 suppresses the conversion of DCP to 4-chlorophenol (MCP), limiting MCP accumulation to 3.2 µmol/kg (vs. 93.0 µmol/kg in untreated soil).
Microbial Community Impact
- C-1 Treatment: Reduces Methanosarcina spp. (dominant methanogens) and enriches hydrogenotrophic methanogens like Methanomassiliicoccus luminyensis .
- BES Treatment: Favors Methanobacterium bryantii, indicating pathway-specific microbial shifts .
Data Tables
Q & A
Q. What are the primary research applications of (4-Hydroxyphenyl) chloromethanesulfonate in environmental science?
this compound (C-1) is primarily studied for its inhibitory effects on methanogenesis in anaerobic environments, such as paddy soils. Laboratory experiments demonstrate that C-1 selectively targets archaeal communities, particularly Methanosarcina spp., by disrupting the aceticlastic methane production pathway. This differs from inhibitors like 2-bromoethanesulfonate (BES), which target methyl-coenzyme M reductase. Researchers should design soil slurry experiments under controlled anaerobic conditions, using gas chromatography to quantify methane emissions and 16S rRNA sequencing to monitor microbial community shifts .
Q. What methods are recommended for synthesizing this compound?
Synthesis typically involves sulfonation and chlorination steps. A validated approach includes reacting 4-hydroxyphenyl derivatives with chloromethanesulfonyl chloride in anhydrous conditions. Key parameters include maintaining a basic pH to stabilize intermediates and using inert atmospheres to prevent hydrolysis. Purity can be confirmed via melting point analysis, NMR (¹H/¹³C), and HPLC. Researchers should cross-reference spectral data with databases like Reaxys or SciFinder to avoid misassignment errors common in sulfonate synthesis .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard protocols involve:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : ¹H NMR (DMSO-d₆) for aromatic proton signals (δ 7.2–7.8 ppm) and sulfonate group confirmation (δ 3.8–4.2 ppm).
- Elemental Analysis : Combustion analysis for C, H, S, and Cl content (theoretical: C 43.1%, H 3.2%, S 11.5%, Cl 11.3%). Discrepancies in microanalytical data should prompt re-evaluation using alternative methods like X-ray crystallography .
Advanced Research Questions
Q. How does this compound inhibit methanogenesis differently from 2-bromoethanesulfonate (BES)?
While BES inhibits methyl-coenzyme M reductase (a key enzyme in methanogenesis), C-1 specifically disrupts the aceticlastic pathway in Methanosarcina spp. without affecting bacterial communities. Advanced studies should combine transcriptomics (RNA-seq) to identify downregulated genes in acetate metabolism and stable isotope probing (¹³C-acetate) to trace pathway inhibition. Dose-response experiments (0.1–10 mM C-1) reveal IC₅₀ values for methane suppression, with secondary effects on dechlorination requiring GC-MS analysis of chlorophenol metabolites .
Q. What experimental approaches can elucidate the secondary dechlorination effects of this compound?
To study dechlorination, researchers should:
- Use microcosm assays with spiked chlorophenols (e.g., pentachlorophenol) in soil slurries.
- Monitor reductive dechlorination via LC-MS/MS for intermediate metabolites (e.g., trichlorophenol).
- Employ qPCR to quantify Dehalococcoides spp. populations, which are sensitive to sulfonate exposure. Comparative studies with BES can isolate C-1-specific effects on dechlorination pathways .
Q. How should researchers address contradictions in spectral data when synthesizing derivatives of this compound?
Discrepancies in NMR or combustion analysis may arise from isomerization or byproducts. Mitigation strategies include:
- Multi-technique validation : Cross-checking NMR with IR (sulfonate S=O stretch at 1170–1200 cm⁻¹) and high-resolution mass spectrometry (HRMS).
- Replication : Synthesizing batches under varying conditions (e.g., temperature, solvent polarity) to isolate stable products.
- Literature audits : Reviewing prior synthesis reports (e.g., errors in maleimide ring-opening reactions) to avoid misassigned peaks .
Methodological Notes
- Data Analysis : Use tools like MEGA-X for phylogenetic analysis of microbial communities and GraphPad Prism for dose-response modeling.
- Safety Protocols : Handle C-1 under fume hoods due to potential sulfonate reactivity; refer to SDS guidelines for waste disposal .
- Ethical Reporting : Disclose raw data in appendices and highlight uncertainties in methane quantification methods (e.g., gas sampling intervals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
